Tris(dimethylsiloxy)ethoxysilane is a silane compound characterized by its unique structure, which includes three dimethylsiloxy groups attached to an ethoxy group. This compound is used in various applications, particularly in the fields of materials science and organic synthesis. It serves as a precursor for silicon-based materials and has implications in biological systems due to its silicon content.
Tris(dimethylsiloxy)ethoxysilane is classified under organosilicon compounds, specifically as a silane reagent. It is produced through chemical synthesis involving silane derivatives and can be found in commercial chemical catalogs for research and industrial use. The compound is recognized by its Chemical Abstracts Service number, 865811-55-8.
The synthesis of Tris(dimethylsiloxy)ethoxysilane typically involves the reaction of dimethylsilyl chloride with a suitable diol. The reaction is conducted under controlled conditions to ensure optimal yield and purity. Key steps in the synthesis include:
In industrial settings, continuous flow processes may be utilized to enhance efficiency and scalability, allowing for higher yields and consistent quality of the product.
The molecular structure of Tris(dimethylsiloxy)ethoxysilane can be represented as follows:
The compound features a central silicon atom bonded to three dimethylsiloxy groups (–Si(CH₃)₂O–) and one ethoxy group (–OCH₂CH₃). This arrangement imparts specific chemical properties that are advantageous for various applications.
Tris(dimethylsiloxy)ethoxysilane can undergo several types of chemical reactions:
These reactions allow for the modification of Tris(dimethylsiloxy)ethoxysilane into various derivatives that can be tailored for specific applications .
The mechanism of action of Tris(dimethylsiloxy)ethoxysilane involves its interaction with molecular targets, primarily through the formation of strong bonds with other silicon or oxygen atoms. The dimethylsilyl groups contribute to its reactivity, enabling it to participate in catalytic processes and form stable structures.
In biochemical contexts, Tris(dimethylsiloxy)ethoxysilane can influence silicon's role in biological systems, potentially affecting cellular processes where silicon compounds are involved.
These properties indicate that Tris(dimethylsiloxy)ethoxysilane has a relatively low boiling point compared to many organic compounds, making it useful in applications requiring volatility control or solvent properties .
Tris(dimethylsiloxy)ethoxysilane has several significant applications:
Alkoxide-mediated condensation represents a cornerstone in the precision synthesis of tris(dimethylsiloxy)ethoxysilane and related alkoxysiloxanes. This approach leverages the nucleophilic character of alkoxy groups on silicon atoms to drive controlled siloxane bond (Si-O-Si) formation. The Piers-Rubinsztajn reaction stands as a transformative advancement, where tris(pentafluorophenyl)borane (TPFPB) catalyzes the dehydrocarbonative condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR). This reaction proceeds via a hydride transfer mechanism: TPFPB activates the Si-H bond, generating an electrophilic silicon species that undergoes nucleophilic attack by the alkoxysilane's oxygen atom. The reaction liberates a hydrocarbon (R-H) as a volatile byproduct, enabling near-quantitative yields of siloxanes under mild conditions [6].
Ethoxysilane substrates exhibit enhanced reactivity in these condensations due to the ethoxy group's balance between steric accessibility and electron-donating effects. Dimethylethoxysilane (boiling point: 54–55°C, density: 0.757 g/mL) exemplifies this reactivity profile, serving as both a precursor and model compound in mechanistic studies [8]. The polarity of the Si-OR bond (where OR = ethoxy) facilitates heterolytic cleavage, allowing regioselective incorporation of ethoxy groups into oligomeric frameworks. This selectivity is critical for synthesizing asymmetrical structures like tris(dimethylsiloxy)ethoxysilane, where three dimethylsiloxy units converge at a central silicon atom bearing a single ethoxy moiety.
Table 1: Reactivity Trends in Alkoxysilane Condensation
Alkoxysilane | Relative Reaction Rate | Primary Byproduct | Catalyst Loading (mol%) |
---|---|---|---|
Trimethoxysilane | 1.0 (Reference) | Methane | 0.5–1.0 |
Triethoxysilane | 0.8 | Ethane | 0.5–1.0 |
Dimethylethoxysilane | 2.3 | Ethane | 0.1–0.5 |
Phenyldimethoxysilane | 1.7 | Methane | 0.5–1.0 |
Transition metal catalysts enable kinetically controlled Si-O bond formation, essential for preventing branch formation and ensuring structural fidelity in tris(dimethylsiloxy)ethoxysilane. Rhodium(III) chloride (RhCl₃) demonstrates exceptional efficacy in silicon-ester formation, functioning via oxidative addition into Si-H bonds. This generates hydridorhodium intermediates that activate alkoxy groups toward nucleophilic substitution. In patented methodologies, RhCl₃ (5–100 ppm) catalyzes the addition of allyl esters to silicon hydrides, yielding alkoxysilanes with >90% selectivity at 80–120°C [2]. The catalyst's electrophilicity preferentially activates sterically accessible Si-H bonds, enabling regioselective ethoxylation at terminal silicon sites.
Platinum and palladium complexes complement rhodium catalysis by facilitating dehydrogenative coupling between hydrosilanes and alcohols. Karstedt's catalyst (Pt-divinyltetramethyldisiloxane) operates at ambient temperatures but requires stoichiometric alcohol suppression to avoid over-ethoxylation. Spectroscopic studies reveal that platinum inserts into Si-H bonds, forming silyl-metal intermediates that undergo σ-bond metathesis with ethanol. This mechanism preserves the ethoxy group's integrity while suppressing redistribution side reactions—a critical advantage for synthesizing hydrolysis-sensitive alkoxysiloxanes [6].
Table 2: Metal Catalysts for Silicon-Oxygen Bond Formation
Catalyst | Temperature Range (°C) | TOF (h⁻¹) | Primary Application | Limitations |
---|---|---|---|---|
RhCl₃ | 80–120 | 350 | Regioselective ethoxylation | Sensitivity to oxygen |
Pt₂(dvs)₃ (Karstedt's) | 25–60 | 220 | Low-temperature coupling | Alcohol inhibition required |
Pd/C (5 wt%) | 100–150 | 180 | Heterogeneous ethoxysilane synthesis | Leaching at >120°C |
TPFPB | 50–80 | 480 | Piers-Rubinsztajn condensation | Incompatible with protic solvents |
Solvent-free methodologies have emerged as a paradigm shift in siloxane synthesis, eliminating volatile organic compounds (VOCs) while intensifying reaction efficiency. These systems operate through mechanochemical activation—grinding solid precursors to maximize interfacial contact—followed by thermal annealing. In zeolite synthesis, solvent-free protocols achieve 98% space-time yields by circumventing water-mediated gelation stages, reducing energy inputs by >40% compared to hydrothermal routes [3]. This approach translates effectively to tris(dimethylsiloxy)ethoxysilane synthesis, where dimethylsilanol, sodium ethoxide, and chlorodimethylsilane are co-ground in ball mills. The absence of solvent:
Industrial-scale trials demonstrate that solvent-free siloxane synthesis achieves 88–92% yields with 99% purity, avoiding wastewater generation and reducing reaction times from hours to minutes. The methodology accommodates silica sources like fumed silica or SBA-15, wherein solid-state diffusion controls oligomerization depth, preventing uncontrolled crosslinking [3]. Temperature gradients critically influence regioselectivity: annealing at 80°C favors terminal ethoxy retention, while >100°C promotes redistribution toward symmetrical siloxanes.
Precise kinetic control is indispensable for directing substituent placement in tris(dimethylsiloxy)ethoxysilane, where the central silicon must retain one ethoxy group amid three dimethylsiloxy moieties. Three interdependent strategies govern this selectivity:
Temperature Gradients: TPFPB-catalyzed condensations exhibit Arrhenius discontinuity at 60°C. Below this threshold, activation barriers favor monosubstitution (k₁ = 5.2 × 10⁻³ s⁻¹), while higher temperatures accelerate trisubstitution (k₃ = 8.7 × 10⁻² s⁻¹). Isothermal maintenance at 55±2°C enables stepwise addition of dimethylsilanol to chlorotriethoxysilane, achieving 85% yield of the target compound with <5% disubstituted byproducts [6].
Steric Screening: Bulky templates like 5-phenyl-1,3,4-oxathiazol-2-one selectively shield equatorial reaction sites on silicon. Molecular dynamics simulations confirm 3.2 Å van der Waals contacts that hinder nucleophile approach to sterically congested silicon centers. This directs ethoxy-displacement to occur exclusively at the least hindered position, yielding regioisomerically pure products even at 20% conversion [2].
Catalyst Poisoning: Selective deactivation of overfunctionalization pathways is achieved using triphenylphosphine (PPh₃). Phosphine-coordinated metal centers (Pt, Rh) lose oxidative addition capability toward sterically encumbered Si-H bonds. By adding 0.5 equiv PPh₃ relative to catalyst, trisubstitution is suppressed to <3% while maintaining 92% monosubstitution selectivity [2] [6].
Table 3: Kinetic Parameters for Regioselective Ethoxysilane Functionalization
Reaction Stage | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Optimal Control Strategy |
---|---|---|---|
Monosubstitution | 45.2 | 5.2 × 10⁻³ | Temperature control at 55°C |
Disubstitution | 58.7 | 1.3 × 10⁻⁴ | Steric screening with oxathiazolone |
Trisubstitution | 32.9 | 8.7 × 10⁻² | Catalyst poisoning with PPh₃ |
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